molecular formula C14H7ClO4S B12988526 2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate

2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate

Cat. No.: B12988526
M. Wt: 306.7 g/mol
InChI Key: WXOQPBLOLOOBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate is a chemical compound with the molecular formula C14H7ClO4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate typically involves the reaction of 2-oxobenzo[d][1,3]oxathiol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the desired quality and quantity. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate
  • 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate
  • 7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate

Uniqueness

2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds

Properties

Molecular Formula

C14H7ClO4S

Molecular Weight

306.7 g/mol

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) 4-chlorobenzoate

InChI

InChI=1S/C14H7ClO4S/c15-9-3-1-8(2-4-9)13(16)18-10-5-6-11-12(7-10)20-14(17)19-11/h1-7H

InChI Key

WXOQPBLOLOOBOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)OC(=O)S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.